1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

Overview

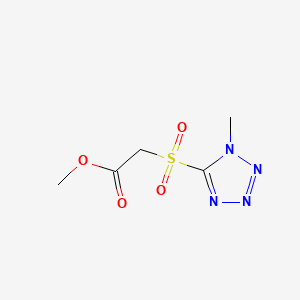

Description

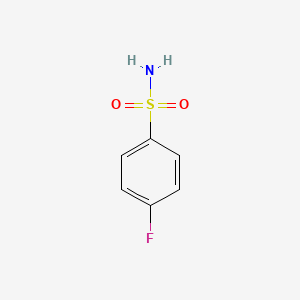

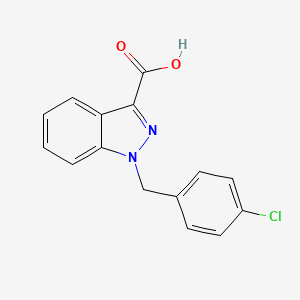

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H11ClN2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The compound is synthesized via a diazotization reaction , which suggests that a diazonium salt may be a key intermediate .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected.

Result of Action

One study mentions a compound with a similar structure, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid might have similar effects.

Biochemical Analysis

Biochemical Properties

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to stabilize bovine serum albumin at specific concentrations . This interaction suggests that this compound can influence protein stability and function, making it a valuable tool in protein chemistry and enzymology.

Cellular Effects

This compound affects various types of cells and cellular processes. Studies have shown that it impacts spermatids, spermatocytes, and Sertoli cells without damaging spermatogonia and interstitial tissue . This indicates that this compound can influence cell differentiation and function, particularly in reproductive biology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been observed to stabilize proteins like bovine serum albumin, suggesting that it may act by binding to specific sites on the protein and enhancing its stability . Additionally, its effects on enzymes and other proteins indicate that it may function as an enzyme inhibitor or activator, depending on the context of its use.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been noted that the compound produces changes in the rat seminiferous epithelium within 24 hours of a single oral dose . This rapid onset of action suggests that this compound is relatively stable and can exert its effects quickly. Long-term studies are needed to fully understand its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to produce embryolethality in rats at specific doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its effectiveness in biochemical assays and therapeutic applications.

Preparation Methods

The synthesis of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-carboxylic acid and 4-chlorobenzyl chloride.

Reaction Conditions: The 1H-indazole-3-carboxylic acid is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is employed in biological research to study its effects on various biological pathways and targets.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

1H-indazole-3-carboxylic acid: The parent compound without the chlorobenzyl group.

4-chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups attached to different core structures.

Indazole derivatives: Compounds with various substituents on the indazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJTUQKSWFBPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58586-26-8 (hydrochloride salt) | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70198266 | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50264-86-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research paper reveal about the potential mechanism of action of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid as an antispermatogenic agent?

A1: Unfortunately, the provided research abstract ["The embryotoxicity of a new class of antispermatogenic agents: the 3-indazole-carboxylic acids." []] does not delve into the specific mechanism of action of this compound. The abstract focuses on the broader class of 3-indazole-carboxylic acids and their potential embryotoxicity, highlighting a crucial aspect to consider when developing antispermatogenic agents. Further research and full-text access would be needed to understand how this specific compound interacts with its target and its downstream effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.